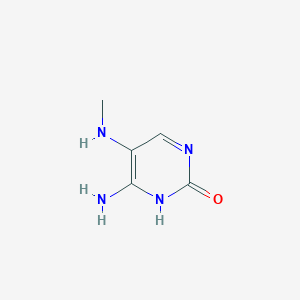

4-Amino-5-(methylamino)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

527673-46-7 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

6-amino-5-(methylamino)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H8N4O/c1-7-3-2-8-5(10)9-4(3)6/h2,7H,1H3,(H3,6,8,9,10) |

InChI Key |

JNWBTYLVGZLOGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 5 Methylamino Pyrimidin 2 Ol

Elucidation of Novel and High-Efficiency Synthetic Pathways

Modern synthetic chemistry offers a toolbox of powerful strategies to construct complex molecules like 4-Amino-5-(methylamino)pyrimidin-2-ol with precision and high yield. These approaches often involve carefully planned sequences that build the target molecule from simpler, readily available starting materials.

The architectural complexity of this compound lends itself to both convergent and divergent synthetic designs. These strategies offer significant advantages in terms of efficiency and the ability to generate structural analogs.

A divergent synthesis could commence from a common, pre-functionalized pyrimidine (B1678525) core, which is then elaborated to yield the final product and related derivatives. For instance, a synthesis could start from a versatile precursor like 2-hydroxy-4,5-diaminopyrimidine. From this central intermediate, selective N-methylation of the 5-amino group, potentially through reductive amination or other alkylation methods, would lead to the target compound. This approach is highly efficient for creating a library of related compounds for structure-activity relationship (SAR) studies by varying the alkylating agent in the final steps. nih.govnih.gov Strategies for synthesizing diverse 5-sulfonyl-substituted uracils from acyclic precursors have demonstrated the power of divergent approaches in pyrimidine chemistry, which could be adapted for this target. acs.orgacs.org

Conversely, a convergent synthesis would involve the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, one fragment could be a suitably protected N-methyl-1,2-diaminoethene derivative, representing the C5 and C6 atoms and their substituents. A second fragment would be a precursor that provides the N1, C2, N3, and C4 atoms, such as urea (B33335) or a related guanidine (B92328) equivalent. The final step would be a cyclocondensation reaction to form the pyrimidine ring. bu.edu.eg This approach is often more efficient for large-scale synthesis as it maximizes the yield of the final coupling step and allows for the separate optimization of each fragment's synthesis.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

The presence of multiple reactive functional groups—a primary amine, a secondary amine, and a hydroxyl group (in its lactam-lactim tautomeric form)—necessitates a sophisticated protecting group strategy to achieve regioselectivity during the synthesis of this compound. jocpr.com

The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others.

Amino Group Protection: The 4-amino group could be protected with a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed with acid.

Methylamino Group Protection: The 5-methylamino group presents a different challenge. A benzyloxycarbonyl (Cbz) group could be employed, which is removable by catalytic hydrogenation, a condition that would not affect a Boc group.

Hydroxyl/Lactam Protection: The 2-ol group, which exists in equilibrium with its 2-oxo (pyrimidinone) form, can be protected on the ring nitrogen. The benzyloxymethyl (BOM) group is a suitable choice for protecting the nitrogen of pyrimidinones (B12756618) and can be cleaved using trifluoroacetic acid (TFA) or hydrogenation. tandfonline.com

A well-designed sequence would allow for the stepwise deprotection and functionalization of the molecule, ensuring that reactions occur only at the desired site. jocpr.com

Table 2: Potential Protecting Groups for Synthetic Intermediates

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| 4-Amino (Primary Amine) | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| 5-Methylamino (Secondary Amine) | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 2-Oxo (Lactam Nitrogen) | Benzyloxymethyl | BOM | Acidic conditions (TFA) or Hydrogenation |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and sustainable processes. nih.gov This involves the use of efficient catalysts, safer solvents, and methods that minimize waste.

Catalytic methods are at the forefront of green synthesis, offering pathways that proceed with high atom economy and lower energy consumption. For pyrimidine synthesis, several catalytic systems have shown significant promise. researchgate.net

Iridium-Catalyzed Multicomponent Synthesis: A highly sustainable approach involves the regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. bohrium.comnih.gov This reaction is particularly green as it uses readily available alcohols, which can be derived from biomass, and liberates only hydrogen and water as byproducts. bohrium.comnih.gov A hypothetical route to this compound could involve a carefully chosen set of alcohol precursors and a substituted guanidine that assemble in a one-pot reaction catalyzed by a PN5P-Ir-pincer complex. nih.govmdpi.com

Copper and Zinc Catalysis: Copper-catalyzed cycloadditions and zinc-catalyzed three-component coupling reactions provide efficient and economical routes to diversely functionalized pyrimidines. organic-chemistry.org These methods often proceed under mild conditions and tolerate a wide range of functional groups, reducing the need for extensive protecting group manipulations. organic-chemistry.org

Iron-Catalyzed Reactions: Iron complexes, being abundant and non-toxic, are attractive green catalysts. Iron-catalyzed dehydrogenative functionalization of alcohols with amidines under aerobic conditions offers an eco-friendly method for constructing the pyrimidine core. organic-chemistry.org

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Modern approaches prioritize the use of greener alternatives such as water, ethanol, or supercritical CO₂. eurekaselect.com Some pyrimidine syntheses have been successfully performed in water or even under solvent-free conditions, significantly reducing the environmental footprint. nih.govresearchgate.net

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are inherently waste-minimizing as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. bohrium.com The iridium-catalyzed synthesis from alcohols is an excellent example, where the only byproducts are water and hydrogen gas, representing a highly atom-economical process. nih.gov Techniques such as microwave-assisted and ultrasound-assisted synthesis can also contribute to waste minimization by reducing reaction times and improving yields. nih.gov

Chemoenzymatic and Biocatalytic Routes to Pyrimidine Derivatives

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, utilizing the high selectivity and efficiency of enzymes to perform complex transformations under mild conditions. researchgate.net While specific biocatalytic routes to this compound are not yet established, related research points to significant potential.

The synthesis of pyrimidine derivatives can be achieved through enzymatic pathways. For instance, lipases and proteases, which are readily available and robust enzymes, have shown catalytic promiscuity, enabling them to catalyze reactions beyond their native biological function, such as Michael additions. daneshyari.com A chemoenzymatic strategy could involve an enzyme-catalyzed key step, such as the regioselective N-acylation of a diamine precursor, followed by chemical steps to complete the synthesis.

A two-step tandem synthesis of sugar-containing pyrimidine derivatives has been successfully demonstrated using Lipozyme® TL IM in continuous-flow microreactors. nih.gov This approach highlights the potential for integrating enzymatic steps into a streamlined process, avoiding the isolation of intermediates and reducing solvent use. nih.gov The application of such chemoenzymatic or fully biocatalytic cascades could pave the way for a highly sustainable and efficient synthesis of this compound and its analogs in the future.

Stereochemical Control in Analogous Pyrimidine Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant when considering the synthesis of its chiral derivatives. Chiral pyrimidines are of significant interest in medicinal chemistry, particularly in the context of nucleoside analogues and other bioactive molecules where specific stereoisomers exhibit desired therapeutic effects. Stereochemical control can be introduced in several ways, either by using chiral starting materials, employing chiral catalysts, or through diastereoselective reactions on a pre-existing pyrimidine core.

One common strategy for achieving stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor of the pyrimidine ring or a substituent, guiding the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereochemical control. Chiral metal complexes or organocatalysts can be used to catalyze key bond-forming reactions in a stereoselective manner. For instance, in the synthesis of pyrimidine derivatives with a chiral side chain at the C5 or C6 position, an asymmetric Michael addition or an aldol (B89426) reaction could be employed to set the stereocenter.

A notable application of stereochemical control in pyrimidine synthesis is in the preparation of chiral nucleoside analogues. In these molecules, the stereochemistry of the sugar moiety is crucial for their biological activity. The synthesis of such compounds often involves the coupling of a pyrimidine base with a chiral sugar derivative.

In the context of chiral derivatives of this compound, a chiral center could be introduced, for example, in a substituent attached to the C5-methylamino group or at the C6 position. The synthesis of such a derivative would necessitate a stereoselective approach.

The following table illustrates some general strategies for achieving stereochemical control in the synthesis of chiral pyrimidine derivatives:

| Strategy | Description | Potential Application for Chiral Derivatives |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or sugars. | Coupling of the pyrimidine core with a chiral fragment. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a stereoselective transformation. | Diastereoselective alkylation of a C6-lithiated pyrimidine. |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity. acs.orgnih.govrsc.orgresearchgate.net | Enantioselective reduction of a C6-ketone or asymmetric addition to a C6-vinyl group. acs.orgnih.govrsc.orgresearchgate.net |

| Enzymatic Resolutions | Separation of enantiomers from a racemic mixture using enzymes. | Kinetic resolution of a racemic chiral pyrimidine derivative. |

The successful implementation of these strategies requires careful consideration of the substrate, catalyst, and reaction conditions to achieve high levels of stereoselectivity. The development of novel and efficient methods for the stereocontrolled synthesis of chiral pyrimidines remains an active area of research, driven by the continuous demand for new and improved therapeutic agents.

Chemical Reactivity and Derivatization Strategies of 4 Amino 5 Methylamino Pyrimidin 2 Ol

Functional Group Interconversions at the Amino and Methylamino Sites

The primary amino group at the C4 position and the secondary methylamino group at the C5 position are key sites for nucleophilic reactions. Their relative reactivity can often be selectively controlled by adjusting reaction conditions, allowing for precise molecular modifications.

Acylation, Alkylation, and Sulfonylation Reactions

The amino and methylamino groups of pyrimidine (B1678525) systems readily undergo reactions with electrophilic reagents such as acyl halides, alkyl halides, and sulfonyl chlorides. The regioselectivity of these reactions—whether they occur at the C4-amino or C5-methylamino position—is influenced by steric hindrance and the electronic environment.

Acylation: Reaction with acylating agents like acetic anhydride or benzoyl chloride can introduce acyl groups, forming the corresponding amides. In many aminopyrimidines, acylation can be directed to a specific amino group by controlling stoichiometry and reaction temperature.

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides or other alkylating agents. Studies on related 4,6-diamino-5-alkoxypyrimidines show that N-alkylation is a feasible pathway, though intramolecular reactions can sometimes lead to unexpected cyclizations, particularly when the alkylating agent contains another nucleophilic or electrophilic center. nih.gov

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or naphthalene-2-sulfonyl chloride, yields sulfonamides. Research on 2,6-diaminopyrimidin-4-ol has demonstrated that the hydroxyl group can be converted to a sulfonate ester, which then acts as a leaving group. acs.orgresearchgate.net Concurrently, the amino groups can also be sulfonated. In a study involving 4,5-diaminopyrimidine, reaction with two equivalents of tosyl chloride led to the formation of a di-sulfonamide at the 5-amino position. nih.gov This suggests that the C5-methylamino group in 4-amino-5-(methylamino)pyrimidin-2-ol could be a primary site for such derivatization.

Table 1: Examples of Functional Group Interconversions on Related Aminopyrimidine Scaffolds

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,6-Diaminopyrimidin-4-ol | p-Toluenesulfonyl chloride | O-Sulfonylation | acs.org |

| 4,5-Diaminopyrimidine | Naphthalene-2-sulfonyl chloride | N-Sulfonylation | nih.gov |

| 4,6-Dichloro-5-methoxypyrimidine | 4-Methoxybenzylamine | SNAr / N-Alkylation | nih.gov |

| 4-Amino-6-hydroxypyrimidine | Nitrous Acid, then (NH4)2S | Nitrosation/Reduction | chemistry-online.compharmaguideline.com |

Amidation and Ureafication Pathways

Amidation: Beyond simple acylation, amidation pathways can involve coupling with carboxylic acids, often facilitated by coupling agents, or reactions with other activated carbonyl species. These reactions are fundamental in medicinal chemistry for linking the pyrimidine core to other pharmacophores.

Ureafication: The formation of urea (B33335) derivatives from the amino groups is a common derivatization strategy. This can be accomplished through several methods, including reaction with isocyanates, carbamates, or phosgene equivalents like carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov The reaction of an amine with an isocyanate is typically a straightforward and high-yielding method for producing unsymmetrically substituted ureas. commonorganicchemistry.com Alternatively, a two-step procedure involving CDI or triphosgene can be used, where one amine is first reacted to form an activated intermediate, which then reacts with a second amine. commonorganicchemistry.comnih.gov This allows for the synthesis of complex urea-linked structures. researchgate.net The relative nucleophilicity of the C4-amino and C5-methylamino groups would determine the site of initial reaction.

Pyrimidine Ring Modifications and Annulations

The strategic placement of functional groups on the this compound scaffold provides a powerful platform for the construction of fused heterocyclic systems.

Heterocyclic Ring Formation Utilizing Pyrimidin-2-ol Scaffold

The vicinal diamine arrangement at the C4 and C5 positions is a classic precursor for the synthesis of purine analogs through the formation of a fused imidazole ring. This transformation, often referred to as the Traube purine synthesis, is a cornerstone of heterocyclic chemistry. chemistry-online.compharmaguideline.com

The general strategy involves reacting the 4,5-diaminopyrimidine with a one-carbon electrophile.

Reaction with Formic Acid or Formamide: Heating a 4,5-diaminopyrimidine with formic acid or formamide is a common method to construct the fused imidazole ring, yielding purine derivatives. acs.org

Reaction with Aldehydes: Condensation with various aldehydes followed by oxidative cyclization can lead to 8-substituted purines. researchgate.net

Reaction with α-Haloketones: In some cases, reaction with α-haloketones can lead to the formation of pyrimido[4,5-b] researchgate.netacs.orgoxazines instead of the expected pteridines, indicating a competitive cyclization pathway involving the C4-amino group and an endocyclic ring nitrogen. rsc.org

These annulation reactions dramatically alter the shape and electronic properties of the core scaffold, providing access to a diverse range of biologically important heterocyclic systems like purines and their analogs. acs.orgresearchgate.netacs.org

Regioselective Functionalization of the Pyrimidine Nucleus

Direct functionalization of the pyrimidine ring, particularly at the C6 position, can be achieved through electrophilic substitution, although the electron-rich nature of the substituted ring may lead to challenges with selectivity and stability. A more common and controlled approach involves the introduction of a halo-substituent, which can then be modified using modern synthetic methods.

For instance, a related compound, 2,4-diamino-6-hydroxypyrimidine, can be halogenated and subsequently iodinated at the C5 position with N-iodosuccinimide. mdpi.com This C5-iodo derivative then becomes a handle for introducing a wide variety of substituents. While the target compound already has a C5-substituent, similar strategies could be envisioned for functionalizing the C6 position if a suitable precursor were available. Regioselective functionalization of heterocyclic systems like pyridines and quinolines is an area of intensive research, often relying on directed C-H activation or halogen-metal exchange reactions to achieve site-selectivity. mdpi.commdpi.com

Metal-Catalyzed Cross-Coupling Reactions Involving Substituted Pyrimidines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic cores like pyrimidine. mdpi.com To utilize these methods, the pyrimidine must typically bear a halide (Cl, Br, I) or a pseudohalide (e.g., triflate) substituent.

Assuming a halogenated derivative of this compound could be synthesized (e.g., at the C6 position), a variety of cross-coupling reactions could be employed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. It is exceptionally versatile for forming aryl-aryl or aryl-heteroaryl bonds. Research has shown that even less reactive chloropyrimidines can be effectively coupled with arylboronic acids, often with high regioselectivity. acs.orgmdpi.commdpi.comacs.org Microwave-assisted protocols have been developed to accelerate these transformations. mdpi.com

Heck Coupling: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. It has been used to link pyrimidine intermediates to other molecules via vinyl linkers. nih.gov

Sonogashira Coupling: This coupling of a terminal alkyne with an organic halide is catalyzed by palladium and copper complexes and is a primary method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms aryl amines from aryl halides and amines. It is a key method for installing diverse amino substituents onto a heterocyclic core.

Cobalt-Catalyzed Coupling: In addition to palladium, other transition metals like cobalt have been shown to effectively catalyze the cross-coupling of 2-chloropyrimidines with in-situ prepared arylzinc reagents. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. mdpi.commdpi.com

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Halopyrimidine Scaffolds

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4, K2CO3, Microwave | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Suzuki-Miyaura | Pd(PPh3)4, K3PO4 | 5-Biaryl-4,6-dichloropyrimidines | mdpi.com |

| Resin-supported 4-Amino-6-chloropyrimidine | Arylboronic acids | Suzuki-Miyaura | Pd2(dba)3/P(t-Bu)3, KF | 4-Amino-6-arylpyrimidines | acs.orgacs.org |

| 2-Chloropyrimidine | Arylzinc halides | Cobalt-Catalyzed Coupling | CoBr2, Zn dust | 2-Arylpyrimidines | nih.gov |

| 2,4-Diamino-5-iodopyrimidine derivative | Arylboronic acids | Suzuki-Miyaura | Pd(dbpf)Cl2, K2CO3 | 2,4-Diamino-5-arylpyrimidine derivatives | mdpi.com |

Photochemical and Electrochemical Transformations of Pyrimidine Derivatives

The pyrimidine ring system is a fundamental component of various biologically significant molecules and synthetic compounds. Its reactivity under photochemical and electrochemical conditions allows for a diverse range of structural modifications, including rearrangements, ring transformations, and reductions. These transformations are pivotal for creating novel derivatives and understanding the degradation pathways of pyrimidine-containing compounds.

Photochemical Transformations

Ultraviolet (UV) irradiation of pyrimidine derivatives can induce a variety of reactions, often leading to significant alterations of the heterocyclic ring structure. The outcomes of these reactions are highly dependent on the substituents present on the pyrimidine core, the solvent, and the presence of other reactants.

One notable photochemical reaction is intramolecular rearrangement. For instance, the UV irradiation (at 253.7 nm) of 2,6-dimethyl-4-aminopyrimidine results in a quantitative intramolecular rearrangement to form 2-amino-3-cyanopent-2-enemine researchgate.net. This transformation likely proceeds through the addition of a water molecule to the 5,6-double bond of the pyrimidine ring researchgate.net.

Ring transformations are also a common feature of pyrimidine photochemistry, particularly with azido-substituted pyrimidines. The photolysis of 5-substituted 6-azido-1,3-dimethyluracils in the presence of nucleophiles can lead to either ring expansion or ring contraction rsc.org. When irradiated in the presence of amines, these compounds undergo ring expansion to yield 1,3,5-triazepine derivatives rsc.org. Conversely, irradiating 6-azido-1,3,5-trimethyluracil in water causes a ring contraction, producing 3,5-dimethylhydantoin rsc.org. The photolysis of 6-azidopyrimidines can also be used to introduce nitrogen sources into both the 5 and 6 positions of uracils, forming 5,6-diaminouracils via a proposed aziridine intermediate acs.org.

The photochemistry of pyrimidine N-oxides has been studied, revealing that they can form transient oxaziridine intermediates upon irradiation . These intermediates are typically unstable and lead to various rearranged products . Additionally, photochemical addition reactions have been observed with pyrimidinethiones. When irradiated in the presence of alkenes, pyrimidine-4(3H)-thiones can undergo alkylation, providing an efficient method for carbon-carbon bond formation on the pyrimidine ring rsc.org.

| Pyrimidine Derivative | Reaction Conditions | Transformation Type | Major Product(s) | Reference |

|---|---|---|---|---|

| 2,6-Dimethyl-4-aminopyrimidine | UV irradiation (253.7 nm), aqueous or anhydrous medium | Intramolecular Rearrangement | 2-Amino-3-cyanopent-2-enemine | researchgate.net |

| 5-Alkyl-6-azido-1,3-dimethyluracil | Photolysis in the presence of amines | Ring Expansion | 1,3,5-Triazepine derivatives | rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Photolysis in water | Ring Contraction | 3,5-Dimethylhydantoin | rsc.org |

| Pyrimidine-4(3H)-thione | Irradiation in the presence of electron-rich alkenes | Photoaddition/Alkylation | 4-Alkylthiopyrimidines | rsc.org |

Electrochemical Transformations

The electrochemical behavior of pyrimidine derivatives is predominantly characterized by reduction processes, which typically occur at the C=N double bonds within the heterocyclic ring. The specific pathway and products of these reactions are influenced by the substitution pattern on the ring, the pH of the medium, and the nature of the electrode researchgate.net.

The electrochemical reduction of the parent pyrimidine molecule generally begins with a one-electron (1e-) transfer to the 3,4-position, forming a free radical osti.gov. This radical can then either dimerize or undergo a second 1e- reduction to yield 3,4-dihydropyrimidine osti.gov. Further reduction in a 2e- process can lead to the formation of tetrahydropyrimidine osti.gov.

For substituted pyrimidines, the electrochemical behavior can be more complex. 2-Aminopyrimidine is reduced in two successive 1e- steps, first to a free radical and then to the 3,4-dihydro derivative osti.gov. The presence of an amino group at the 4-position can introduce additional reaction pathways. Cytosine (4-amino-2-hydroxypyrimidine) undergoes a 3e- reduction. This process is believed to involve a 2e- reduction of the 3,4-N=C bond, followed by deamination to form 2-hydroxypyrimidine. The latter is then reduced in a 1e- step to a free radical that subsequently dimerizes osti.gov. A general observation is that 4-aminopyrimidines that have been hydrogenated at the 3,4-position are prone to deamination, which regenerates a reducible 3,4-N=C bond osti.gov.

Studies in non-aqueous solvents like acetonitrile have provided further insight into the behavior of the intermediate anion free radicals formed during reduction acs.orgumich.edu. The redox behavior of pyrimidine-based compounds is often characterized by irreversible or quasi-reversible processes, depending on factors such as electrolyte composition and scan rate researchgate.net.

| Pyrimidine Derivative | Conditions | Reduction Process | Products / Intermediates | Reference |

|---|---|---|---|---|

| Pyrimidine | Aqueous, varied pH | 1e- followed by 1e- and 2e- | Free radical, 3,4-Dihydropyrimidine, Tetrahydropyrimidine | osti.gov |

| 2-Aminopyrimidine | Aqueous, varied pH | Two 1e- steps | Free radical, 3,4-Dihydropyrimidine derivative | osti.gov |

| Cytosine (4-Amino-2-hydroxypyrimidine) | Aqueous, varied pH | Overall 3e- reduction | Involves reduction of 3,4-N=C bond, deamination, and dimerization of a free radical | osti.gov |

| 4-Amino-2,6-dimethylpyrimidine | Aqueous, varied pH | Single 4e- wave | Involves 2e- reduction, deamination, and further 2e- reduction | osti.gov |

Theoretical and Computational Chemistry of 4 Amino 5 Methylamino Pyrimidin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods, rooted in the principles of quantum mechanics, provide insights into electron distribution, molecular orbital energies, and the stability of different chemical structures.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 4-Amino-5-(methylamino)pyrimidin-2-ol. DFT calculations can elucidate a variety of key molecular descriptors.

DFT studies on related aminopyrimidine systems have demonstrated the utility of this approach in determining optimized geometries, bond lengths, and bond angles. nih.govrsc.org For this compound, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to accurately model the electronic structure. mdpi.com Such calculations would reveal the distribution of electron density, highlighting the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

| Property | Description | Typical DFT Output |

| Optimized Geometry | The lowest energy arrangement of atoms in three-dimensional space. | Cartesian coordinates, bond lengths (Å), bond angles (°), dihedral angles (°) |

| Mulliken Atomic Charges | A measure of the partial charge on each atom in the molecule. | Charge value (in elementary charge units) for each atom. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Vector components and total magnitude (in Debye). |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and electronic stability. | Energy values in electron volts (eV) or Hartrees. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. | A 3D color-coded map where red indicates negative potential and blue indicates positive potential. |

These DFT-derived parameters provide a foundational understanding of the molecule's intrinsic reactivity and physical properties.

Ab Initio Methods for Excited State Analysis

While DFT is excellent for ground state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction (CI), are often employed to investigate the electronic excited states of a molecule. This is crucial for understanding its photophysical properties, such as UV-Vis absorption and fluorescence.

For this compound, TD-DFT calculations could predict the vertical excitation energies and oscillator strengths for the lowest-lying singlet and triplet excited states. This information allows for the theoretical prediction of the UV-Vis absorption spectrum, which can then be compared with experimental data for validation. Analysis of the molecular orbitals involved in these electronic transitions can reveal their nature, for example, whether they are π→π* or n→π* transitions, which is important for understanding the molecule's photochemical behavior.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic processes.

For this compound, MD simulations can be used to explore the rotational barriers around its single bonds, particularly the C-N bonds of the amino and methylamino groups. This would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The resulting trajectory can be analyzed to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. mdpi.comnih.gov

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict its infrared (IR) and Raman spectra.

A comparison of the calculated vibrational spectrum with an experimental spectrum can help in the assignment of the observed absorption bands to specific molecular motions, such as N-H stretching, C=O stretching, and ring vibrations. nih.gov This detailed vibrational analysis provides a powerful tool for structural characterization.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The predicted chemical shifts can be compared to experimental NMR data to confirm the molecular structure and assign specific resonances to individual atoms.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

For instance, one could computationally investigate the tautomerism of the pyrimidin-2-ol ring, which can exist in keto-enol forms. By locating the transition state for the tautomerization reaction and calculating the activation energy, one can predict the rate of this process and determine the dominant tautomer under different conditions. This has been a subject of interest for similar pyrimidine (B1678525) systems. nih.gov

The following table outlines the key computational steps in transition state analysis:

| Step | Description | Computational Output |

| Reactant and Product Optimization | Geometries of the starting material and final product are optimized to find their minimum energy structures. | Optimized geometries and energies. |

| Transition State Search | Various algorithms are used to locate the saddle point on the potential energy surface that connects the reactant and product. | Geometry of the transition state. |

| Frequency Calculation | Vibrational frequencies are calculated for the transition state structure. A single imaginary frequency confirms it is a true transition state. | List of vibrational frequencies, with one being an imaginary number. |

| Intrinsic Reaction Coordinate (IRC) Calculation | This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactant and product. | A plot of the energy profile along the reaction coordinate. |

| Activation Energy Calculation | The energy difference between the transition state and the reactant is calculated to determine the energy barrier for the reaction. | Activation energy (e.g., in kcal/mol). |

In Silico Modeling of Molecular Interactions with Research Probes

Understanding how this compound interacts with other molecules is crucial for its application in various fields. In silico modeling techniques, such as molecular docking and molecular dynamics simulations of ligand-protein complexes, can predict the binding mode and affinity of this compound with specific biological targets or research probes. mdpi.com

Molecular docking studies can be performed to screen a library of potential protein targets and identify those with which this compound is likely to interact. These studies predict the preferred binding orientation of the molecule within the active site of a protein and provide an estimate of the binding energy. Subsequent MD simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding mode and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 5 Methylamino Pyrimidin 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Amino-5-(methylamino)pyrimidin-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For the target molecule, COSY would be expected to show a correlation between the N-H proton of the methylamino group and the protons of the adjacent methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the carbon signals for the methyl group and the aromatic C6-H proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which helps in determining stereochemistry and conformation. For a relatively planar molecule like this pyrimidine (B1678525) derivative, NOESY could show correlations between the C4-NH₂ protons and the C5-NH(CH₃) protons, as well as between the methylamino group and the C6-H proton, confirming their spatial relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on analysis of similar aminopyrimidine structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2-OH | ~10.5 (broad s) | 165.0 | C6-H, C4-NH₂ | C6-H |

| C4-NH₂ | ~6.5 (broad s) | 160.0 | C5, C2 | C5-NH |

| C5-NH | ~5.0 (broad q) | 115.0 | C4, C6, N-CH₃ | C4-NH₂, C6-H, N-CH₃ |

| C6-H | ~7.5 (s) | 140.0 | C2, C4, C5 | C5-NH, C2-OH |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing valuable structural information. emory.edu For this compound, ssNMR would be particularly useful for identifying and characterizing different polymorphic forms—crystalline solids with the same chemical composition but different molecular packing.

Polymorphism can significantly affect a compound's physical properties. In ssNMR, different polymorphs would exhibit distinct spectra due to differences in their local electronic environments. By using techniques like Magic Angle Spinning (MAS) to reduce anisotropic broadening, high-resolution spectra can be obtained. wikipedia.org Cross-polarization (CP-MAS) experiments would enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. Studies on related aminopyrimidine systems have successfully used ssNMR to establish protonation states and tautomeric forms within a crystal lattice. researchgate.netnih.gov

Table 2: Hypothetical ¹³C CP-MAS Solid-State NMR Chemical Shifts for Two Polymorphs of this compound Hypothetical data illustrating potential polymorphic differences.

| Carbon Position | Polymorph A Shift (ppm) | Polymorph B Shift (ppm) |

|---|---|---|

| C2 | 165.5 | 167.0 |

| C4 | 160.2 | 159.5 |

| C5 | 115.8 | 114.9 |

| C6 | 140.3 | 141.1 |

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula. For this compound (C₅H₈N₄O), HRMS can distinguish its molecular formula from other formulas that might have the same nominal mass. This is a definitive method for confirming the compound's identity.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. matrixscience.com A precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the cleavage of the methylamino side chain or the loss of small neutral molecules like H₂O, CO, or HCN from the pyrimidine ring. The fragmentation pathways of pyrimidine derivatives are well-studied and often involve characteristic ring cleavages. researchgate.netacs.org

Table 4: Predicted Key MS/MS Fragmentation of [C₅H₈N₄O + H]⁺ Predicted fragmentation based on common pathways for aminopyrimidines.

| Precursor Ion (m/z) | Key Product Ions (m/z) | Proposed Neutral Loss |

|---|---|---|

| 141.08 | 124.05 | NH₃ |

| 141.08 | 112.07 | CH₃N |

| 141.08 | 96.06 | HNCO |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. For pyrimidine derivatives, hydrogen bonding involving the amino groups and ring nitrogens is a dominant feature in their crystal packing. mdpi.comresearchgate.net The analysis would reveal the planarity of the pyrimidine ring and the conformation of the substituent groups.

X-ray Powder Diffraction (XRPD): XRPD is used when single crystals are not available or for analyzing bulk crystalline material. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. researchgate.net It is an essential tool for distinguishing between different polymorphs, as each will produce a distinct XRPD pattern. It is also used to assess the purity of a crystalline sample and monitor phase transitions.

Table 5: Hypothetical Crystallographic Data for this compound Data based on typical values for small organic molecules and pyrimidine derivatives. nih.gov

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.0 |

| Volume (ų) | 820 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.42 |

Determination of Absolute Configuration and Crystal Packing

No publicly available X-ray crystallographic data for this compound could be located. Consequently, details regarding its crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice are unknown. Information on intermolecular interactions, such as hydrogen bonding patterns and potential π-stacking, which are crucial for understanding the solid-state structure, is also unavailable.

Co-crystallization Studies with Research Ligands

There is no information in the searched scientific literature regarding co-crystallization studies involving this compound and any research ligands. Such studies are vital for understanding non-covalent interactions and for the rational design of new materials, but have not been reported for this specific compound.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Experimentally obtained and assigned FT-IR and Raman spectra for this compound are not available in the public domain. While theoretical predictions of vibrational modes are possible, they would lack the necessary experimental validation for a scientifically rigorous article. Without experimental spectra, a detailed analysis of the characteristic vibrational frequencies for the amino, methylamino, and hydroxyl functional groups, as well as insights into intermolecular hydrogen bonding, cannot be provided.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assessment (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable to this compound.

Investigation of Biochemical Interactions and Mechanistic Biology of 4 Amino 5 Methylamino Pyrimidin 2 Ol

Exploration of Molecular Targets and Binding Affinities in In Vitro Systems

The initial characterization of a novel compound's biological activity involves identifying its molecular targets and quantifying its binding affinity. For 4-Amino-5-(methylamino)pyrimidin-2-ol, this exploration has centered on cell-free assay systems.

Enzymatic Inhibition or Activation Studies in Cell-Free Assays

At present, specific enzymatic inhibition or activation data for this compound from cell-free assays are not extensively documented in publicly available research. The pyrimidine (B1678525) core is a common feature in molecules targeting kinases and other ATP-binding enzymes. For instance, various substituted pyrimidines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation and cancer progression. However, direct evidence linking this compound to the modulation of specific enzymatic activities is yet to be established.

Receptor Ligand Binding Assays for Mechanistic Exploration

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives for Biochemical Probes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. While specific SAR studies focused on this compound are limited, the broader class of 4-aminopyrimidine (B60600) derivatives has been extensively studied.

Design and Synthesis of Analogs for SAR Derivation

The synthesis of analogs of this compound would likely involve modifications at several key positions. The general synthetic routes for 4-aminopyrimidines often start from substituted pyrimidine precursors, allowing for the introduction of diverse functional groups at the 2, 4, 5, and 6 positions of the pyrimidine ring. For this specific compound, analogs could be designed by:

Varying the substituent at the 5-position: Replacing the methylamino group with other alkylamino, arylamino, or cyclic amino moieties to probe the steric and electronic requirements of the binding pocket.

Modifying the amino group at the 4-position: Acylation, alkylation, or replacement with other functional groups to understand its role in target interaction.

Substituting the hydroxyl group at the 2-position: Conversion to alkoxy, thio, or amino groups to explore the impact on binding affinity and selectivity.

A hypothetical SAR study could generate a series of compounds to identify key structural features for a particular biological activity.

Biophysical Techniques for Quantifying Ligand-Target Interactions

A variety of biophysical techniques are available to quantify the interaction between a ligand like this compound and its potential biological targets. These methods provide valuable information on binding affinity, thermodynamics, and kinetics.

| Biophysical Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), and binding affinity (Kd) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the ligand-target complex, binding site mapping |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex |

| Differential Scanning Fluorimetry (DSF) | Ligand-induced thermal stabilization of the target protein |

The application of these techniques would be essential to build a comprehensive understanding of the molecular interactions of this compound and its analogs.

Mechanistic Studies of this compound on Cellular Processes In Vitro

Investigating the effects of a compound on cellular processes provides insights into its mechanism of action in a more biologically relevant context. For this compound, such in vitro studies are currently lacking in the scientific literature.

Based on the activities of related pyrimidine derivatives, potential cellular processes that could be investigated include:

Cell Proliferation and Viability: Assays such as MTT or CellTiter-Glo could determine if the compound has cytotoxic or cytostatic effects on various cell lines. For instance, many 4-aminopyrimidine derivatives have been evaluated for their anti-proliferative activity against cancer cell lines.

Cell Cycle Analysis: Flow cytometry could be used to assess whether the compound induces cell cycle arrest at specific phases (G1, S, G2/M).

Apoptosis Induction: Techniques like Annexin V/PI staining or caspase activity assays could reveal if the compound induces programmed cell death.

Signal Transduction Pathway Modulation: Western blotting or reporter gene assays could be employed to examine the effect of the compound on specific signaling pathways, such as those regulated by protein kinases.

Below is a hypothetical data table illustrating the kind of results that could be generated from such studies.

| Cell Line | Assay | Endpoint | This compound Concentration | Result |

| Human Cancer Cell Line A | MTT Assay | IC50 | 0.1 - 100 µM | Data Not Available |

| Human Cancer Cell Line B | Cell Cycle Analysis | % Cells in G2/M | 10 µM | Data Not Available |

| Normal Human Cell Line | Annexin V/PI Staining | % Apoptotic Cells | 10 µM | Data Not Available |

Elucidation of Signaling Pathway Modulation in Cell Lines

No studies were identified that investigated the effects of this compound on specific signaling pathways in any cell lines. Research into its potential to modulate pathways such as those involved in cell proliferation, apoptosis, or inflammatory responses has not been documented.

Functional Characterization in Defined Cellular Models (e.g., specific cell types, organelles)

There is a lack of published data characterizing the functional role of this compound in specific cellular models. Consequently, information regarding its effects on particular cell types or its localization and function within specific organelles is unavailable.

Application of this compound as a Biochemical Research Tool or Probe

The utility of this compound as a tool or probe in biochemical research has not been described in the reviewed literature.

Use in Affinity Chromatography and Chemical Proteomics

No literature was found detailing the immobilization of this compound onto a stationary phase for use in affinity chromatography to isolate and identify its protein binding partners. Similarly, its application in chemical proteomics for target discovery and validation has not been reported.

Development of Fluorescent Probes for Cellular Imaging (Research Applications)

There are no reports on the modification of this compound to create fluorescent probes for cellular imaging. The synthesis of derivatives of this compound for the purpose of visualizing cellular processes or localizing specific targets has not been documented in the available research.

Applications in Advanced Materials Science and Chemical Research

Incorporation into Polymeric Architectures for Functional Materials

While direct experimental evidence for the incorporation of 4-Amino-5-(methylamino)pyrimidin-2-ol into polymeric structures is not extensively documented in current literature, its molecular architecture suggests considerable potential as a monomer for the synthesis of functional polymers. The presence of multiple reactive sites—a primary amino group, a secondary methylamino group, and a hydroxyl group—allows for its participation in various polymerization reactions.

These functional groups can engage in step-growth polymerization processes such as polycondensation. For instance, the amino and hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyamides and polyesters, respectively. The secondary amino group could also be involved, potentially leading to cross-linked or branched polymer structures, which can enhance thermal stability and mechanical strength.

The pyrimidine (B1678525) ring itself, with its electron-rich nitrogen atoms, can impart specific properties to the resulting polymer, such as thermal stability, specific electronic properties, and the ability to coordinate with metal ions. The incorporation of this pyrimidine derivative could lead to materials with applications in areas like specialty plastics, flame retardants, or as matrices for catalysts.

| Reactant | Functional Group(s) Involved | Resulting Polymer Type | Potential Properties and Applications |

|---|---|---|---|

| Diacyl Chlorides / Dicarboxylic Acids | Primary Amino, Secondary Amino | Polyamide | High thermal stability, mechanical strength. |

| Diisocyanates | Hydroxyl, Primary Amino, Secondary Amino | Polyurethane / Polyurea | Formation of cross-linked materials with varied rigidity. |

| Epoxides | Primary Amino, Secondary Amino, Hydroxyl | Epoxy Resins | Thermosetting polymers with high adhesive strength. |

Ligand Design for Coordination Chemistry and Catalysis Research

The structure of this compound is well-suited for its use as a ligand in coordination chemistry. The molecule possesses multiple potential donor atoms: the nitrogen atoms of the pyrimidine ring, the exocyclic amino and methylamino groups, and the oxygen atom of the hydroxyl group. This allows it to act as a multidentate ligand, forming stable complexes with a variety of metal ions.

The arrangement of the donor atoms could allow for the formation of five- or six-membered chelate rings with a metal center, which enhances the stability of the resulting coordination complex. Depending on the metal ion and reaction conditions, it could coordinate in a bidentate, tridentate, or even bridging fashion, leading to the formation of mononuclear or polynuclear metal complexes.

The electronic properties of the pyrimidine ring can be tuned by the substituents, which in turn influences the properties of the metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The potential for diverse coordination modes makes this compound a versatile platform for designing catalysts with specific steric and electronic properties.

| Coordination Mode | Donor Atoms | Potential Metal Ions | Potential Applications |

|---|---|---|---|

| Bidentate | N(ring), N(amino) | Cu(II), Ni(II), Pd(II) | Catalysis, materials science. |

| Bidentate | N(amino), N(methylamino) | Co(II), Zn(II) | Bioinorganic chemistry models. |

| Tridentate | N(ring), N(amino), O(hydroxyl) | Fe(III), Mn(II), Ru(III) | Homogeneous catalysis, magnetic materials. |

Use as a Building Block for Supramolecular Assemblies

The field of supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures. This compound is an excellent candidate for designing supramolecular assemblies due to its multiple hydrogen bond donor and acceptor sites. The amino and methylamino groups can act as hydrogen bond donors, while the pyrimidine nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors.

This rich hydrogen-bonding capability can lead to the formation of various predictable and robust supramolecular synthons. For instance, the amino group can form hydrogen bonds with the pyrimidine nitrogen of an adjacent molecule, leading to the formation of one-dimensional tapes or two-dimensional sheets. The presence of multiple functional groups allows for the creation of complex and hierarchical supramolecular structures. The study of how aminopyrimidine structures influence base pairing and molecular packing through hydrogen bonding can provide insights into nucleic acid structures and their functions nih.gov.

| Functional Group | Role | Potential Interactions |

|---|---|---|

| 4-Amino (-NH2) | Donor | Forms hydrogen bonds with acceptor atoms like N and O. |

| 5-Methylamino (-NHCH3) | Donor | Participates in hydrogen bonding networks. |

| 2-Hydroxyl (-OH) | Donor and Acceptor | Can both donate and accept hydrogen bonds. |

| Pyrimidine Ring Nitrogens | Acceptor | Act as hydrogen bond acceptors. |

Development of Sensing and Detection Methodologies in Analytical Chemistry Research

The development of chemical sensors is a crucial area of analytical chemistry. While there is no specific research detailing the use of this compound in sensing applications, its structure provides a promising scaffold for the design of chemosensors. The pyrimidine core, along with its amino and hydroxyl substituents, can act as a recognition unit for specific analytes.

To function as a sensor, the molecule would typically be coupled to a signaling unit, such as a fluorophore or a chromophore. Upon binding of an analyte to the pyrimidine moiety, a change in the electronic properties of the molecule could lead to a detectable change in the signal, such as a change in fluorescence intensity or color.

Future Research Directions and Unexplored Avenues for 4 Amino 5 Methylamino Pyrimidin 2 Ol

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel analogs of 4-Amino-5-(methylamino)pyrimidin-2-ol. nih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis. premierscience.com

Table 1: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Algorithms predict biological activity, ADMET properties, and target interactions of new derivatives. premierscience.comspringernature.com | Prioritizes promising candidates for synthesis, reducing experimental costs and time. nih.gov |

| Generative Design | Deep learning models generate novel molecular structures with optimized properties based on the core scaffold. acm.org | Rapidly identifies innovative drug candidates with potentially superior efficacy and safety. |

| Virtual Screening | AI-powered high-throughput virtual screening (HTVS) identifies potential hits from large compound libraries. nih.gov | Increases the success rate of identifying novel lead compounds. nih.gov |

| SAR Analysis | Machine learning algorithms uncover complex structure-activity relationships from experimental data. | Provides deeper insights for rational drug design and lead optimization. |

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

While traditional methods for synthesizing pyrimidine (B1678525) derivatives have been established, future research will increasingly focus on developing novel, more efficient, and environmentally friendly synthetic routes for this compound. nih.govbenthamdirect.com The principles of green chemistry are paramount in this endeavor, aiming to maximize "atom economy"—the efficiency of a chemical reaction in converting reactants into the final product. rasayanjournal.co.in

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to selectively heat reactants, often leading to dramatically reduced reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance mass transfer and accelerate reaction rates, providing an energy-efficient method for synthesis. rasayanjournal.co.inpowertechjournal.com

Solvent-Free and Aqueous Medium Reactions: Eliminating hazardous organic solvents is a core goal of green chemistry. kuey.net Future routes may involve solid-state reactions or the use of water as a benign solvent. kuey.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions, minimizing waste and byproducts. kuey.net

These modern synthetic strategies not only offer environmental and economic benefits but also facilitate the rapid generation of diverse libraries of this compound analogs for biological screening. rasayanjournal.co.in

Discovery of Unconventional Biological Targets and Mechanisms

Pyrimidine analogs are known to interact with a wide array of biological targets, demonstrating activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Many pyrimidine-based drugs function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). ekb.eg However, the full biological activity spectrum of this compound remains to be explored.

Future research should aim to move beyond conventional targets and screen this compound and its derivatives against a broader panel of biological entities. This could include:

Novel Enzyme Classes: Investigating inhibitory activity against less-explored enzyme families beyond kinases. For example, some pyrimidinyl pyrazole (B372694) derivatives have been found to inhibit tubulin polymerization. nih.gov

Epigenetic Targets: Probing interactions with proteins involved in epigenetic regulation, such as histone methyltransferases or demethylases, which are increasingly recognized as important cancer targets.

G-Protein Coupled Receptors (GPCRs): Screening for agonist or antagonist activity at various GPCRs, which are involved in a vast range of physiological processes.

Ion Channels: Assessing the potential to modulate the activity of various ion channels, which are critical in cellular signaling and excitability.

Unraveling novel mechanisms of action is another critical research avenue. Techniques like chemoproteomics and thermal proteome profiling can identify the direct cellular targets of this compound, potentially revealing unexpected interactions and pathways that could be exploited for new therapeutic applications.

Development of Next-Generation Research Probes and Chemical Tools

To better understand its biological function, this compound can be developed into sophisticated chemical probes and research tools. By strategically modifying the core structure, researchers can create molecules designed to investigate specific biological questions.

Future efforts in this area could include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow for visualization of its subcellular localization and tracking of its movement within living cells using advanced microscopy techniques.

Affinity-Based Probes: Incorporating a reactive group or a tag (like biotin) would enable affinity chromatography or pull-down experiments to isolate and identify its binding partners from cell lysates, thus confirming biological targets.

Photoaffinity Labels: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation. This is a powerful technique for irreversibly labeling and identifying specific binding proteins.

These chemical tools would be invaluable for elucidating the mechanism of action, identifying new targets, and validating the therapeutic potential of the this compound scaffold.

Synergistic Research with Other Chemical Classes and Hybrid Scaffolds

Combining the this compound scaffold with other pharmacophores is a promising strategy to develop new therapeutics with enhanced efficacy or novel mechanisms of action. nih.gov This can be achieved through two main approaches: synergistic combination therapy and the creation of hybrid molecules.

Synergistic Combinations: Future studies should investigate the potential synergistic effects of this compound when co-administered with other established drugs. For instance, in cancer therapy, it could be combined with other chemotherapeutic agents, targeted therapies, or immunotherapies to achieve a more potent antitumor effect and potentially overcome drug resistance. nih.gov

This line of research opens the door to creating innovative drugs that can address complex diseases through multi-targeted or synergistic mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-Amino-5-(methylamino)pyrimidin-2-ol, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For instance, oxidation using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled pH (neutral to mildly acidic) conditions yields nitro derivatives, while reduction with sodium borohydride (NaBH₄) in ethanol at 50–60°C improves amine formation. Substitution reactions with alkyl halides require anhydrous conditions and catalysts like triethylamine. Yield optimization involves monitoring reaction time (6–12 hours) and temperature (reflux conditions for substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Use FTIR to identify functional groups (e.g., NH₂ stretches at 3300–3500 cm⁻¹, C=N at 1600–1650 cm⁻¹). UV-Vis spectroscopy (λmax ~260–280 nm in methanol) confirms π→π* transitions in the pyrimidine ring. ¹H NMR (DMSO-d₆, 400 MHz) reveals aromatic protons (δ 6.8–7.5 ppm) and methylamino groups (δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₅H₈N₄O, [M+H]⁺ = 141.0774) .

Q. How are impurities like 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol detected and quantified in pharmaceutical formulations?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid, 30:70 v/v). Relative response factors (RRF) are applied for quantification: RRF = 0.53 for the impurity with a retention time of 0.9 relative to trimethoprim. Calibration curves (1–10 µg/mL) ensure linearity (R² >0.99), and limits of detection (LOD) are validated at 0.1% w/w .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Utilize databases like PISTACHIO and Reaxys to model reaction pathways. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites (e.g., amino groups at positions 4 and 5). Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., bacterial dihydrofolate reductase) for drug design .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Standardize assay conditions:

- Antimicrobial activity : Use broth microdilution (MIC determination, 24–48 hours incubation) with E. coli (ATCC 25922) and S. aureus (ATCC 29213).

- Cytotoxicity : MTT assay (HeLa cells, 24-hour exposure, IC₅₀ calculation).

Cross-validate results with structural analogs (e.g., methyl vs. ethyl substitutions) to isolate substituent effects .

Q. How can solvent stability and degradation pathways of this compound be systematically studied?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples in DMSO, methanol, and water (25°C, 40°C, 60°C) for 1–6 months.

- Analyze degradation products via LC-MS/MS. Major degradation pathways include hydrolysis of the methylamino group (pH-dependent, t₁/₂ = 14 days at pH 7.4). Use argon-purged vials to mitigate oxidation .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Methodological Answer : Synthesize Ni(II) or Cu(II) complexes by refluxing the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol (1:2 molar ratio). Characterize via elemental analysis (%N: ~18–20%), UV-Vis (d→d transitions at 550–600 nm), and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl). X-ray crystallography confirms octahedral geometry .

Data Analysis and Validation

Q. How should researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Perform shake-flask experiments:

- Saturate solvent (water, ethanol, DCM) with compound (24 hours, 25°C).

- Quantify solubility via UV absorbance (calibration curve at λmax).

- Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies (e.g., high δH in water vs. low δD in DCM) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate Hill slopes to assess cooperativity. Use ANOVA (p<0.05) to compare IC₅₀ values across cell lines. Bootstrap resampling (1000 iterations) validates confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.